SynuClean-D is a small molecule identified through high-throughput screening for its ability to inhibit the aggregation of α-synuclein. [, ] α-synuclein is a protein implicated in the pathogenesis of Parkinson's disease (PD), a neurodegenerative disorder characterized by the accumulation of α-synuclein aggregates known as Lewy bodies in dopaminergic neurons. [, ] SynuClean-D's potential as a therapeutic agent for PD stems from its ability to interfere with the aggregation process of α-synuclein, thereby potentially mitigating its neurotoxic effects. [, ]
While the precise molecular structure of SynuClean-D has not been explicitly provided in the analyzed papers, computational studies suggest that it can bind to cavities within mature α-synuclein fibrils. [] This binding interaction is believed to contribute to its ability to disrupt preformed fibrils. [, ]
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: